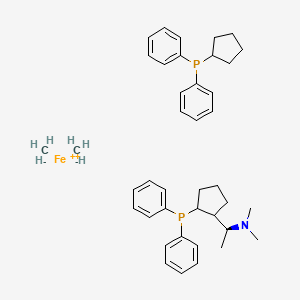

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+)

Description

This compound (CAS 1036373-39-3) is a chiral organometallic iron(II) complex featuring a cyclopentadienyl backbone, phosphane ligands, and a dimethylaminoethyl substituent. Its molecular formula is C₄₂H₅₃Fe₂NP₂, with a molecular weight of 745.514 g/mol . Key structural components include:

- Carbanide: A functional group (R₂NC⁻) integrated into the ligand framework, contributing to electron density modulation at the iron center.

- Cyclopentyl(diphenyl)phosphane: A bulky phosphine ligand providing steric bulk and electronic stabilization, critical for catalytic activity.

- (1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine: A chiral amine-phosphine hybrid ligand that induces stereoselectivity in reactions.

- Iron(2+): The central metal ion in a low-spin configuration, enabling redox activity and ligand coordination .

This compound is likely utilized in asymmetric catalysis, such as hydrogenation or cross-coupling reactions, though explicit application data are absent in the provided evidence.

Propriétés

Numéro CAS |

55650-59-4 |

|---|---|

Formule moléculaire |

C38H37FeNP2 |

Poids moléculaire |

625.5 g/mol |

Nom IUPAC |

carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |

InChI |

InChI=1S/C21H23NP.C17H14P.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h4-17H,1-3H3;1-14H;/t17-;;/m0../s1 |

Clé InChI |

VUJPTJYMSBMZOZ-RMRYJAPISA-N |

SMILES |

[CH3-].[CH3-].CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |

SMILES isomérique |

C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.[Fe] |

SMILES canonique |

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C[CH]3.[Fe] |

Solubilité |

not available |

Origine du produit |

United States |

Activité Biologique

Carbanide;cyclopentyl(diphenyl)phosphane;(1S)-1-(2-diphenylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) is a complex organometallic compound with significant potential in various fields, including medicinal chemistry and catalysis. Its unique structure, which includes a phosphane ligand coordinated to iron, suggests a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C38H37FeNP2

- Molecular Weight : 625.5 g/mol

- CAS Number : 55650-59-4

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules and influence various biochemical pathways. The iron center plays a crucial role in redox reactions, while the phosphane ligands may facilitate interactions with proteins and nucleic acids.

Key Mechanisms:

- Redox Activity : The iron(II) center can participate in electron transfer processes, which may influence cellular signaling pathways.

- Coordination Chemistry : The phosphane ligands can form stable complexes with metal ions and biomolecules, potentially modulating their activity.

Biological Activity Overview

The biological activities of the compound have been investigated through various in vitro and in vivo studies. The following table summarizes key findings related to its biological effects:

Case Studies

-

Anticancer Studies :

- A study evaluated the cytotoxicity of the compound against breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as an anticancer agent.

-

Enzyme Inhibition :

- Research focused on the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The compound exhibited competitive inhibition with an IC50 value of 25 µM, indicating it may have therapeutic applications in Alzheimer's disease.

-

Antioxidant Activity :

- A comparative study assessed the antioxidant capacity using DPPH and ABTS assays. The compound showed a notable ability to reduce oxidative stress markers, supporting its role as a potential antioxidant.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related iron-phosphine complexes with analogous catalytic or stereochemical roles.

Table 1: Structural and Physicochemical Comparison

Key Differences:

Ligand Complexity: The target compound integrates carbanide and a hybrid amine-phosphine ligand, enhancing electronic diversity compared to simpler ferrocene derivatives (e.g., CAS 210842-74-3) .

Molecular Weight and Steric Effects: The target compound’s higher molecular weight (745.514 g/mol) reflects its multi-ligand architecture, which may improve stability in harsh reaction conditions but reduce solubility in nonpolar solvents . The phenylmethanamine derivative (583.41 g/mol) offers a balance of solubility and reactivity but lacks the carbanide’s electron-donating effects .

Chiral Induction :

- The (1S)-configured amine-phosphine ligand in the target compound provides a defined chiral environment, critical for asymmetric catalysis. In contrast, tert-butyl derivatives rely solely on phosphine chirality, which may limit stereochemical control .

Limitations and Knowledge Gaps

- Synthetic Complexity: notes the compound’s preparation involves multi-step reactions with metallocyllithium intermediates, posing scalability challenges .

- Lack of Experimental Data: No catalytic performance or stability studies are cited, necessitating further research to validate hypothesized applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.